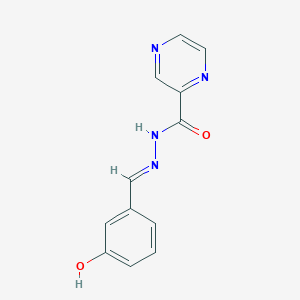

(E)-N'-(3-hydroxybenzylidene)pyrazine-2-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The compound was synthesized by the reaction of pyrazine-2-carboxylic acid hydrazide and 3-hydroxybenzaldehyde in ethanol .

Molecular Structure Analysis

In the crystal structure of the compound, the organic molecules are linked into extended chains by intermolecular N(amide)—H⋯O(hydroxy) hydrogen bonds . Additional hydrogen bonds between the water molecule and three adjacent organic molecules, as well as face-to-face π–π stacking interactions between the benzene and pyrazine rings, link the molecules into a three-dimensional framework .

Scientific Research Applications

Synthesis of Novel Compounds

Studies have demonstrated innovative methods for synthesizing new compounds using (E)-N'-(3-hydroxybenzylidene)pyrazine-2-carbohydrazide as a precursor. For instance, the synthesis of new 3,5-(substituted) pyrazoles and isoxazoles has been achieved through eco-friendly solvothermal conditions, highlighting a method that minimizes environmental pollution while yielding compounds in the range of 75–96% (Musad, Rai, & Byrappa, 2010).

Antiproliferative Potential

Another significant area of research involves evaluating the antiproliferative effects of compounds derived from (E)-N'-(3-hydroxybenzylidene)pyrazine-2-carbohydrazide. For example, mixed ligand aroylhydrazone and N-donor heterocyclic Lewis base Cu(II) complexes have shown high cytotoxic activity against certain cancer cells, suggesting their potential as anticancer agents (Sutradhar et al., 2017).

Chemical and Physical Properties

Research has also focused on the chemical and physical characterization of (E)-N'-(3-hydroxybenzylidene)pyrazine-2-carbohydrazide derivatives. For instance, studies on (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide have provided insights into its structural configuration, stability, and reactivity through spectroscopic methods and molecular docking, indicating its potential as an anti-diabetic agent (Karrouchi et al., 2021).

properties

IUPAC Name |

N-[(E)-(3-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c17-10-3-1-2-9(6-10)7-15-16-12(18)11-8-13-4-5-14-11/h1-8,17H,(H,16,18)/b15-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWXVKRRPSGIJP-VIZOYTHASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=NNC(=O)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C=N/NC(=O)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N'-(3-hydroxybenzylidene)pyrazine-2-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2666907.png)

![N-(3-butoxyphenyl)-2-{[3-cyano-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2666920.png)

![N-(5-fluoro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2666925.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-pivalamidobenzofuran-2-carboxamide](/img/structure/B2666927.png)